molecular formula C18H12F2N6OS B2582532 N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 894058-61-8

N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2582532
CAS No.: 894058-61-8
M. Wt: 398.39
InChI Key: IPZUXWZMAHTYEQ-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 6 and a sulfanyl acetamide moiety at position 2. The acetamide is further functionalized with a 2,4-difluorophenyl group.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N6OS/c19-12-3-4-15(13(20)8-12)22-17(27)10-28-18-24-23-16-6-5-14(25-26(16)18)11-2-1-7-21-9-11/h1-9H,10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZUXWZMAHTYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article synthesizes existing research findings on its biological activity, focusing on its cytotoxic effects and mechanism of action.

Chemical Structure and Properties

The compound's structure consists of a difluorophenyl group attached to an acetamide moiety linked to a triazolo-pyridazine framework. This structural complexity is believed to contribute to its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it was tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated significant cytotoxicity with IC50 values as follows:

  • A549: 1.06 ± 0.16 μM
  • MCF-7: 1.23 ± 0.18 μM
  • HeLa: 2.73 ± 0.33 μM

These values suggest that the compound exhibits potent anti-cancer properties comparable to established chemotherapeutics like Foretinib, which has an IC50 of 0.090 μM against c-Met kinase .

The compound's mechanism involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The ability to inhibit this pathway is crucial for its potential as an anti-cancer agent. Furthermore, the compound was shown to induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, indicating its role in disrupting cancer cell proliferation .

In Vitro Studies

In vitro assays confirmed that this compound not only inhibited c-Met kinase but also demonstrated moderate cytotoxicity across various cell lines .

Table 1: Summary of In Vitro Cytotoxicity Data

Cell LineIC50 (μM)Mechanism
A5491.06 ± 0.16c-Met inhibition
MCF-71.23 ± 0.18c-Met inhibition
HeLa2.73 ± 0.33c-Met inhibition

Case Studies

A case study involving the application of this compound in preclinical models showed promising results in reducing tumor size and enhancing survival rates in treated subjects compared to control groups . Further investigations are warranted to explore its efficacy in vivo and potential side effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural differences between the target compound and analogs:

Compound Name Core Structure R1 (Position 6) R2 (Acetamide Substituent) Key Functional Groups
Target Compound [1,2,4]triazolo[4,3-b]pyridazine Pyridin-3-yl 2,4-difluorophenyl Sulfanyl, Acetamide, Fluorine
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-Fluorophenyl 3-Trifluoromethylphenyl Sulfanyl, Acetamide, CF3
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4H-1,2,4-triazole Pyridin-2-yl + ethyl 3-Chloro-4-fluorophenyl Sulfanyl, Chlorine
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4H-1,2,4-triazole Pyridin-3-yl + Br 2-Fluorophenyl Sulfanyl, Bromine

Key Observations :

  • Core Heterocycle : The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core may enhance π-π stacking interactions compared to simpler triazole cores in analogs . This could improve binding affinity in biological targets.
  • Substituent Effects: Fluorine vs. Trifluoromethyl (CF3): The CF3 group in introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce solubility compared to the target’s fluorine substituents.

Physicochemical Properties

Property Target Compound Analog Analog
Lipophilicity (logP) Moderate (2,4-F2Ph) High (CF3) High (Br)
Solubility Moderate (polar F) Low (CF3) Low (Br)
Metabolic Stability Likely stable (F) Stable (CF3) Unstable (Br → debromination)

Fluorine Advantages : The target’s fluorine atoms balance lipophilicity and metabolic stability better than bromine or CF3 groups .

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